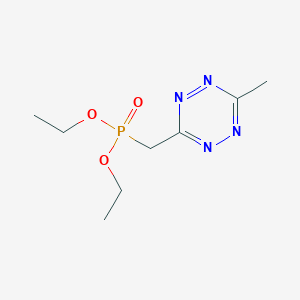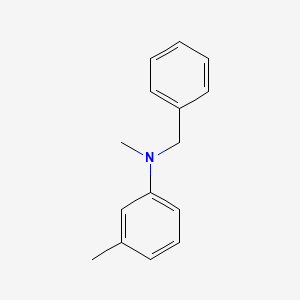
N-Benzyl-N,3-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,3-dimethylaniline is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of N,3-dimethylaniline. This compound is of significant interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N,3-dimethylaniline can be synthesized through the N-alkylation of N,3-dimethylaniline with benzyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of the benzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and selectivity. Catalysts such as palladium, platinum, or nickel supported on various materials can be used to facilitate the N-alkylation process. The reaction conditions are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,3-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-N,3-dimethylbenzamide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: N-benzyl-N,3-dimethylbenzamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-Benzyl-N,3-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, polymers, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of materials such as resins, adhesives, and coatings .
Mechanism of Action
The mechanism of action of N-Benzyl-N,3-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Benzyl-N-methylaniline: Similar to N-Benzyl-N,3-dimethylaniline but with only one methyl group on the nitrogen atom.
N,N-Diethylaniline: A tertiary amine with two ethyl groups attached to the nitrogen atom
Uniqueness
This compound is unique due to the presence of both a benzyl group and a dimethylamino group, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
101663-45-0 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-benzyl-N,3-dimethylaniline |
InChI |
InChI=1S/C15H17N/c1-13-7-6-10-15(11-13)16(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
PAAPAGLAGXSLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


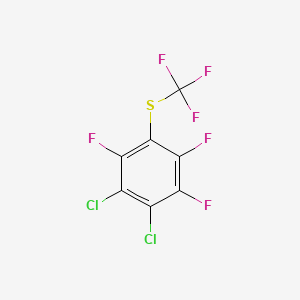

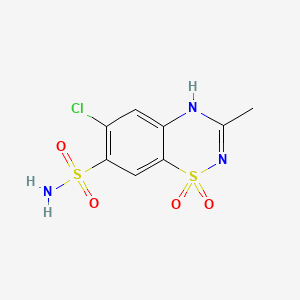

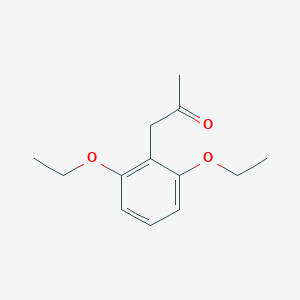
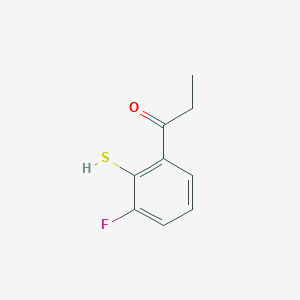
![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)
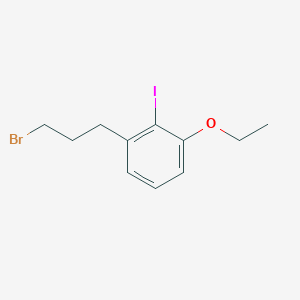
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)
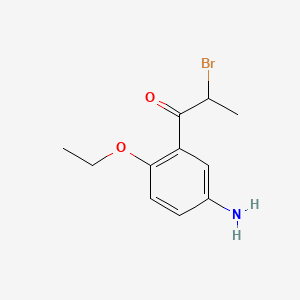
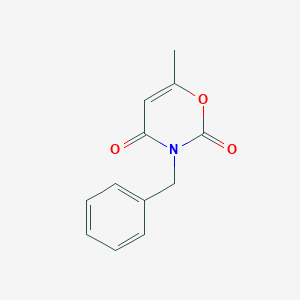

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
